1-(2-FLUORO-5-METHYL-4-NITROPHENYL)-4-(2-FLUOROBENZOYL)PIPERAZINE
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Overview
Description
1-(2-FLUORO-5-METHYL-4-NITROPHENYL)-4-(2-FLUOROBENZOYL)PIPERAZINE is a synthetic organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of fluorine, methyl, and nitro functional groups attached to a phenyl ring, as well as a fluorobenzoyl group attached to the piperazine ring. The unique combination of these functional groups imparts specific chemical and physical properties to the compound, making it of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-FLUORO-5-METHYL-4-NITROPHENYL)-4-(2-FLUOROBENZOYL)PIPERAZINE typically involves a multi-step process:
Nitration: The starting material, 2-fluoro-5-methylphenyl, undergoes nitration to introduce the nitro group at the 4-position.
Acylation: The nitrated intermediate is then subjected to acylation with 2-fluorobenzoyl chloride to form the corresponding benzoyl derivative.
Piperazine Introduction: The benzoyl derivative is reacted with piperazine under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of specific catalysts, solvents, and reaction conditions to ensure efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
1-(2-FLUORO-5-METHYL-4-NITROPHENYL)-4-(2-FLUOROBENZOYL)PIPERAZINE can undergo various types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The fluorine atoms can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the fluorine atoms.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Nucleophiles such as amines or thiols, appropriate solvents.
Oxidation: Potassium permanganate, acidic or basic conditions.
Major Products Formed
Reduction: Formation of 1-(2-FLUORO-5-METHYL-4-AMINOPHENYL)-4-(2-FLUOROBENZOYL)PIPERAZINE.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Oxidation: Formation of 1-(2-FLUORO-5-CARBOXY-4-NITROPHENYL)-4-(2-FLUOROBENZOYL)PIPERAZINE.
Scientific Research Applications
1-(2-FLUORO-5-METHYL-4-NITROPHENYL)-4-(2-FLUOROBENZOYL)PIPERAZINE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes or receptors.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial or anticancer activities.
Industry: Utilized in the development of new materials or as a precursor for the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 1-(2-FLUORO-5-METHYL-4-NITROPHENYL)-4-(2-FLUOROBENZOYL)PIPERAZINE depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for certain targets. The nitro group may also play a role in redox reactions, contributing to the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
1-(2-FLUORO-4-NITROPHENYL)-4-(2-FLUOROBENZOYL)PIPERAZINE: Lacks the methyl group, which may affect its chemical and biological properties.
1-(2-FLUORO-5-METHYL-4-NITROPHENYL)-4-(2-CHLOROBENZOYL)PIPERAZINE: Contains a chlorine atom instead of a fluorine atom in the benzoyl group, which may influence its reactivity and interactions.
1-(2-FLUORO-5-METHYL-4-NITROPHENYL)-4-(2-FLUOROBENZOYL)MORPHOLINE: Contains a morpholine ring instead of a piperazine ring, which may alter its pharmacological properties.
Uniqueness
1-(2-FLUORO-5-METHYL-4-NITROPHENYL)-4-(2-FLUOROBENZOYL)PIPERAZINE is unique due to the specific combination of functional groups and the presence of the piperazine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
[4-(2-fluoro-5-methyl-4-nitrophenyl)piperazin-1-yl]-(2-fluorophenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F2N3O3/c1-12-10-17(15(20)11-16(12)23(25)26)21-6-8-22(9-7-21)18(24)13-4-2-3-5-14(13)19/h2-5,10-11H,6-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLGJVPIYBILUEF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1[N+](=O)[O-])F)N2CCN(CC2)C(=O)C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F2N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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